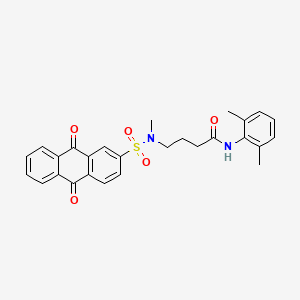

N-(2,6-dimethylphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is part of a class of chemicals known for their complex molecular structures and diverse chemical properties. The focus of this analysis is to understand its synthesis, structure, and properties through related scientific studies.

Synthesis Analysis

The synthesis of compounds related to the specified chemical often involves complex reactions, including the use of Reformatsky reagents and sulfonamide groups. For instance, Robinson and Wyatt (1993) describe the addition of a Reformatsky reagent to N-sulfonylimines, yielding protected β-amino acids, which can be related to the synthetic pathway of our compound of interest (Robinson & Wyatt, 1993).

Molecular Structure Analysis

The molecular structure of compounds with similar backbones, such as those containing anthracene sulfonamide groups, has been characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry. Kankanala et al. (2011) detailed the structure characterization of a related compound, providing insight into the molecular framework that could be applied to our compound of interest (Kankanala et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving sulfonamides and anthracene derivatives often include oxidation, reduction, and the formation of complex structures through reactions like Diels-Alder. For example, the work by Nojima et al. (1976) on the oxidation of anthracene derivatives provides valuable information on the reactivity of such compounds (Nojima et al., 1976).

Physical Properties Analysis

The physical properties of similar sulfonamide compounds, such as solubility, melting points, and optical rotation, have been extensively studied. For example, Noshi (2014) provides data on a chiral organocatalyst used in asymmetric synthesis, offering insight into the physical characteristics that might be expected for our compound (Noshi, 2014).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds and stability under various conditions, are crucial for understanding the behavior of complex molecules like the one . The study by Ghorab et al. (2017) on sulfonamide derivatives carrying a biologically active moiety provides examples of chemical property analyses, such as antimicrobial activity and molecular docking studies, which can offer insights into the functional capabilities of similar compounds (Ghorab et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis of Protected β-Amino Acids

Research by Robinson and Wyatt (1993) explored the use of Reformatsky reagents to add high yields to N-sulfonylimines derived from benzaldehyde dimethyl acetal and various sulfonamides, producing protected β-amino acids. This process demonstrates applications in synthesizing protected amino acids for further chemical transformations (Robinson & Wyatt, 1993).

Aromatic Polyethers Synthesis

Percec and Tingerthal (1987) described the Friedel–Crafts copolymerization process leading to aromatic polyethers containing dihydroxytetramethylanthracene units. This research highlights applications in polymer science, particularly in creating materials with specific electrical or optical properties (Percec & Tingerthal, 1987).

Cardiac Myosin Activators

Manickam et al. (2019) explored sulfonamidophenylethylamide analogues for their potential as novel and potent cardiac myosin activators. Their research offers insights into the development of treatments for systolic heart failure, showcasing the therapeutic potential of sulfonamide compounds in cardiovascular research (Manickam et al., 2019).

Anticarcinogenic Properties

Research by Zhang et al. (1994) into sulforaphane and structurally related synthetic norbornyl isothiocyanates revealed their anticarcinogenic properties. This study indicates the role of these compounds in inducing phase 2 detoxication enzymes, suggesting applications in cancer chemoprevention (Zhang et al., 1994).

Antimicrobial Sulfonamides

Rehman et al. (2019) synthesized and characterized sulfonamides for their antibacterial activities. This research underscores the importance of sulfonamide compounds in developing new antimicrobial agents, highlighting their role in addressing resistance to traditional chemotherapeutic drugs (Rehman et al., 2019).

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O5S/c1-17-8-6-9-18(2)25(17)28-24(30)12-7-15-29(3)35(33,34)19-13-14-22-23(16-19)27(32)21-11-5-4-10-20(21)26(22)31/h4-6,8-11,13-14,16H,7,12,15H2,1-3H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVFZSACMASACJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethylphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2496787.png)

![3-hexyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(4,6-dimethylpyrimidin-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2496794.png)

![4-Chloro-2-[7-methoxy-5-(pyridin-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol](/img/structure/B2496797.png)

![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496798.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2496801.png)

![6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2496802.png)

![N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2496803.png)